molecular formula C11H16N2O4S B4393303 N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide

N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide

Cat. No.: B4393303
M. Wt: 272.32 g/mol
InChI Key: DFXRMFAMGSSJLD-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes an ethoxy group, a methylamino sulfonyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: The phenyl ring is first nitrated and then reduced to introduce the amino group.

    Sulfonation: The amino group is then sulfonated to form the methylamino sulfonyl group.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction.

    Acetylation: Finally, the acetamide group is added through an acetylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide: can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfones.

    Ethoxy-substituted phenyl compounds: These compounds share the ethoxy group but may differ in other substituents.

Properties

IUPAC Name

N-[2-ethoxy-5-(methylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-17-11-6-5-9(18(15,16)12-3)7-10(11)13-8(2)14/h5-7,12H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRMFAMGSSJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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